rac-N-Boc Anatabine rac-N-Boc Anatabine
Brand Name: Vulcanchem
CAS No.: 1159977-12-4
VCID: VC0028487
InChI: InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2
Molecular Formula: C15H20N2O2
Molecular Weight: 260.337

rac-N-Boc Anatabine

CAS No.: 1159977-12-4

Cat. No.: VC0028487

Molecular Formula: C15H20N2O2

Molecular Weight: 260.337

* For research use only. Not for human or veterinary use.

rac-N-Boc Anatabine - 1159977-12-4

Specification

CAS No. 1159977-12-4
Molecular Formula C15H20N2O2
Molecular Weight 260.337
IUPAC Name tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3
Standard InChI Key UWAWGJPFWVBKFS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2

Introduction

Chemical Structure and Properties

Rac-N-Boc anatabine possesses distinct physicochemical properties that influence its behavior in synthetic applications and analytical procedures. The full chemical name of the compound is tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate, reflecting its structural components: a pyridine ring connected to a partially saturated piperidine ring that bears a tert-butyloxycarbonyl (Boc) protecting group . This protection strategy is widely employed in organic synthesis due to the stability of the Boc group under basic and nucleophilic conditions, while remaining readily cleavable under specific acidic conditions.

Physicochemical Properties

The comprehensive physicochemical profile of rac-N-Boc anatabine is essential for understanding its behavior in various chemical and biological systems. Table 1 summarizes the key properties of this compound:

PropertyValue
Chemical FormulaC₁₅H₂₀N₂O₂
Molecular Weight260.33100 g/mol
Exact Mass260.15200
CAS Number1159977-12-4
Polar Surface Area (PSA)42.43000
LogP3.25760
AppearanceNot specified in available data
Boiling PointNot available
Melting PointNot available

The compound's moderate LogP value of 3.25760 indicates a relatively lipophilic nature, suggesting good membrane permeability while maintaining sufficient water solubility for biological applications . The polar surface area (PSA) of 42.43000 further characterizes its potential for crossing biological membranes, with this moderate value suggesting reasonable bioavailability if used in pharmacological contexts.

Structural Features

The structural architecture of rac-N-Boc anatabine features several key elements that define its chemical reactivity and potential applications. The pyridine ring connected to the partially unsaturated piperidine creates a bicyclic system that resembles the core structure of many natural alkaloids. The presence of the C=C double bond in the piperidine ring provides a site for potential functionalization, while the Boc protection on the nitrogen creates a carbamate functional group that modifies the electronic and steric properties of the molecule .

This structural arrangement results in a compound with multiple reactive sites and stereogenic centers that can be exploited in asymmetric synthesis. The racemic nature of rac-N-Boc anatabine makes it an ideal starting material for resolution strategies aimed at obtaining pure enantiomers for pharmacological evaluation or further chemical transformations.

Relationship to Anatabine and Tobacco Alkaloids

Rac-N-Boc anatabine bears a close structural relationship to anatabine, differing primarily by the presence of the N-Boc protecting group. Anatabine itself (C₁₀H₁₂N₂) is a minor tobacco alkaloid with significant pharmacological properties, including nicotinic receptor agonist activity . Understanding this relationship provides context for the application of rac-N-Boc anatabine in synthetic and pharmacological research.

Comparison with Anatabine

The parent compound anatabine has distinctive properties that differentiate it from its protected derivative:

PropertyAnatabinerac-N-Boc Anatabine
Molecular FormulaC₁₀H₁₂N₂C₁₅H₂₀N₂O₂
Molecular Weight160.22 g/mol260.33100 g/mol
Density1.045 g/cm³Not available
Boiling Point269°C at 760 mmHgNot available
Flash Point116.5°CNot available
Natural OccurrencePresent in tobaccoSynthetic derivative
Pharmacological ActivityNicotinic receptor agonistNot directly active (protected form)

Anatabine exists naturally as primarily the S-(-) enantiomer in tobacco plants and has been studied for its potential to increase nicotine-induced locomotor activity and reinforcement . In contrast, rac-N-Boc anatabine serves primarily as a synthetic intermediate that facilitates the stereoselective synthesis of pure anatabine enantiomers for research purposes.

Synthetic Approaches and Applications

Rac-N-Boc anatabine plays a crucial role in the stereoselective synthesis of optically pure anatabine enantiomers, which are valuable for pharmacological investigations and structure-activity studies. The development of efficient synthetic routes to these compounds has been motivated by the limited availability of pure enantiomers from natural sources.

Synthetic Strategies

The synthetic pathways involving rac-N-Boc anatabine typically include the protection of the nitrogen atom with the Boc group, which serves multiple purposes:

  • It modifies the reactivity of the nitrogen, preventing unwanted side reactions during subsequent transformations.

  • It can influence the stereochemical outcome of reactions at nearby centers.

  • It can be selectively removed under mild acidic conditions when needed.

Research has reported modified procedures for the synthesis of anatabine enantiomers that likely involve protected intermediates such as rac-N-Boc anatabine . These approaches generally involve initial formation of chiral ketimines, followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure to form chirally pure minor tobacco alkaloids .

Enantioselective Synthesis Applications

The literature indicates several approaches to the enantioselective synthesis of anatabine, which may involve protected intermediates like rac-N-Boc anatabine:

These synthetic approaches demonstrate the utility of protected intermediates in achieving stereochemical control and preparing optically pure compounds for pharmacological evaluation.

Pharmacological Significance

While rac-N-Boc anatabine itself is primarily a synthetic intermediate rather than a pharmacologically active compound, its importance lies in its role in producing pure enantiomers of anatabine, which do possess significant pharmacological properties. Understanding the pharmacology of anatabine provides context for the applications of its protected derivatives.

Pharmacological Properties of Anatabine

Anatabine has been shown to possess nicotinic receptor agonist activity, though it is generally less potent than nicotine . Research has revealed several notable pharmacological characteristics:

  • Anatabine may increase the motivation for nicotine and potentially facilitate smoking behavior .

  • When combined with nicotine, anatabine has been observed to increase locomotor activity and locomotor sensitization in animal models .

  • In studies comparing intravenous nicotine alone versus nicotine plus minor tobacco alkaloids (including anatabine), rats receiving the combination responded significantly more during fixed-ratio, progressive ratio, and dose-response tests, suggesting enhanced reinforcing effects .

  • Individual testing of anatabine in locomotor studies indicated that it specifically increased nicotine-induced locomotor activity, alongside cotinine and myosmine .

The ability to synthesize pure enantiomers of anatabine, facilitated by protected intermediates like rac-N-Boc anatabine, allows for more precise pharmacological investigations of structure-activity relationships and the specific contributions of individual stereoisomers to these effects.

Biomonitoring Applications

Anatabine and its derivatives have applications in biomonitoring studies related to tobacco exposure. As anatabine is a precursor for tobacco-specific nitrosamines, which are known carcinogens, its measurement in biological samples can provide valuable information . Levels of anatabine have been used in monitoring compliance with smoking cessation programs as well as in biomonitoring for nitrosamine-related studies .

The development of analytical methods for detecting anatabine and related compounds in urine and other biological matrices relies on understanding the chemical properties of these compounds and their derivatives, including protected forms that might be used as analytical standards or synthetic intermediates.

Analytical Methods and Characterization

The analysis and characterization of rac-N-Boc anatabine and related tobacco alkaloids involve sophisticated analytical techniques that enable their detection, quantification, and structural elucidation. These methods are crucial for research on tobacco exposure biomarkers and the pharmacological evaluation of these compounds.

Spectroscopic Characterization

The structural characterization of rac-N-Boc anatabine and related compounds typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural arrangement, including the presence of the Boc protecting group and the stereochemistry at relevant centers.

  • Mass spectrometry offers precise mass measurements that confirm molecular formulas and can provide fragmentation patterns characteristic of specific structural features.

  • Infrared spectroscopy can identify functional groups, including the carbamate functionality of the Boc group.

  • X-ray crystallography, when applicable, provides definitive three-dimensional structural information.

These complementary techniques enable comprehensive characterization of compounds like rac-N-Boc anatabine, supporting both synthetic and analytical applications.

Future Research Directions

The continuing investigation of rac-N-Boc anatabine and related compounds presents several promising research avenues that could expand our understanding of tobacco alkaloids and their derivatives.

Development of Improved Synthetic Routes

Future research might focus on developing more efficient and scalable synthetic routes to rac-N-Boc anatabine and its transformation to pure anatabine enantiomers. This could include:

  • Exploration of new protecting group strategies that might offer advantages over the Boc group for specific applications.

  • Investigation of catalytic asymmetric methods that could provide direct access to enantiomerically pure products.

  • Application of flow chemistry and other modern synthetic techniques to improve efficiency and sustainability.

These advancements would facilitate the preparation of enantiomerically pure anatabine and related compounds for detailed pharmacological investigations.

Expanded Pharmacological Studies

  • Comparative evaluation of the pharmacological properties of individual anatabine enantiomers at various nicotinic receptor subtypes.

  • Investigation of structure-activity relationships through the synthesis and evaluation of analogues with systematic structural variations.

  • Exploration of potential therapeutic applications based on the pharmacological profiles of anatabine and related compounds.

These studies could provide valuable insights into the contribution of minor tobacco alkaloids to nicotine addiction and potential therapeutic interventions.

Advanced Analytical Methods

The development of increasingly sensitive and specific analytical methods for tobacco alkaloids and their derivatives represents another important research direction:

  • Refinement of LC-MS/MS and other analytical techniques for the detection of minor tobacco alkaloids and their metabolites in complex biological matrices.

  • Development of methods for stereoselective analysis that can distinguish between enantiomers in biological samples.

  • Application of new analytical approaches to biomonitoring studies and clinical investigations.

These analytical advancements would support both fundamental research and applied studies in areas such as tobacco exposure assessment and smoking cessation.

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